2-Methylpiperidyl phenothiazin-10-yl ketone

Description

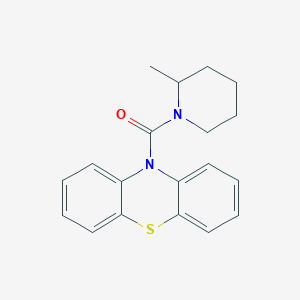

2-Methylpiperidyl phenothiazin-10-yl ketone is a phenothiazine derivative characterized by a ketone group bridging the phenothiazine core and a 2-methylpiperidyl substituent. Phenothiazines are heterocyclic compounds with a tricyclic structure containing nitrogen and sulfur atoms, widely studied for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiproliferative effects .

Properties

IUPAC Name |

(2-methylpiperidin-1-yl)-phenothiazin-10-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-8-6-7-13-20(14)19(22)21-15-9-2-4-11-17(15)23-18-12-5-3-10-16(18)21/h2-5,9-12,14H,6-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKJXRPYHZROCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperidyl phenothiazin-10-yl ketone typically involves the acylation of phenothiazine derivatives. One common method is the Friedel-Crafts acylation, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another approach involves the alkylation of 2-acetylphenothiazine with methyl iodide and sodium hydride to yield the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Core Structural Features and Reactivity

2-Methylpiperidyl phenothiazin-10-yl ketone combines a phenothiazine tricyclic core with a piperidyl substituent and a ketone group. The phenothiazine moiety contains sulfur and nitrogen atoms, while the piperidyl group introduces a secondary amine. The ketone functional group at the 10-position is electrophilic, making it susceptible to nucleophilic attack.

Nucleophilic Addition to the Ketone

The ketone group undergoes nucleophilic attack via a two-step mechanism:

-

Nucleophilic attack : A nucleophile (e.g., hydroxide, hydride, or enolate) attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Protonation : Acidic workup stabilizes the oxygen-centered intermediate .

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Hydration | Water (H₂O) | Geminal diol |

| Reduction (LiAlH₄) | Hydride | Secondary alcohol |

| Cyanohydrin formation | KCN/HCN | β-hydroxy nitrile |

Electrophilic Aromatic Substitution

The phenothiazine ring undergoes electrophilic substitution due to its electron-rich nature. Potential reactions include:

-

Halogenation : Chlorination or bromination at reactive positions (e.g., para to the ketone).

-

Nitration : Introduction of nitro groups under controlled conditions.

Piperidyl Group Reactions

The secondary amine in the piperidyl substituent enables:

-

Alkylation/Acylation : Reaction with alkyl halides or acylating agents to form quaternary ammonium salts.

-

Oxidation : Conversion to lactam or amide derivatives under oxidizing conditions.

Cross-Coupling and Condensation

The ketone may participate in cross-coupling reactions (e.g., McMurry coupling for olefin formation) or condensation with aldehydes/ketones to form β-diketones .

Mechanistic Insights

-

Ketone Reactivity : The carbonyl group’s electron-deficient nature drives nucleophilic attacks, with steric hindrance from the phenothiazine ring influencing reaction rates .

-

Piperidyl Group : The secondary amine’s lone pairs enable coordination with catalysts (e.g., Lewis acids) or participation in condensation reactions .

Analytical and Stability Considerations

-

Degradation : Extreme pH or temperatures may lead to hydrolysis of the ketone or oxidation of the piperidyl group.

-

Characterization : Techniques like NMR and mass spectrometry are critical for tracking reaction progress and product formation.

Scientific Research Applications

Chemical Structure and Synthesis

2-Methylpiperidyl phenothiazin-10-yl ketone features a phenothiazine core structure that is known for its redox properties and ability to interact with various biological targets. The synthesis typically involves:

- Preparation of Key Intermediates :

- Starting from phenothiazine derivatives, the methylpiperidine moiety is introduced through standard organic synthesis techniques.

- Coupling Reactions :

- The final compound is obtained via coupling reactions that may involve coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

Medicinal Chemistry

2-Methylpiperidyl phenothiazin-10-yl ketone has shown potential as an antipsychotic agent due to its ability to modulate neurotransmitter systems, particularly dopamine receptors. Its structure allows it to act on multiple targets within the central nervous system (CNS), which is crucial for developing treatments for schizophrenia and other psychiatric disorders.

Antimicrobial Activity

Research indicates that phenothiazine derivatives exhibit antimicrobial properties. Studies have demonstrated that 2-methylpiperidyl phenothiazin-10-yl ketone can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the modulation of cell signaling pathways related to cell survival and proliferation.

Materials Science

The redox-active properties of phenothiazines make them suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The ability to donate or accept electrons can enhance the performance of electronic materials.

Data Tables

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Antipsychotic agents | Dopamine receptor modulation |

| Antimicrobial Activity | Inhibition of bacterial growth | Disruption of bacterial cell membranes |

| Anticancer Properties | Induction of apoptosis | Modulation of cell signaling pathways |

| Materials Science | Organic semiconductors | Redox activity enhancing electronic properties |

Case Study 1: Antipsychotic Activity

A study investigated the effects of 2-methylpiperidyl phenothiazin-10-yl ketone on rodent models exhibiting symptoms akin to schizophrenia. Results indicated significant reductions in hyperactivity and improvements in cognitive function, suggesting its potential as a therapeutic agent for psychosis.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of various concentrations of 2-methylpiperidyl phenothiazin-10-yl ketone against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent.

Case Study 3: Cancer Cell Apoptosis

Research focused on the impact of this compound on human cancer cell lines revealed that treatment led to increased markers of apoptosis and decreased cell viability, indicating its potential role in cancer therapy development.

Mechanism of Action

The mechanism of action of 2-Methylpiperidyl phenothiazin-10-yl ketone involves its interaction with various molecular targets. It acts as an antagonist on dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), and alpha-adrenergic receptors (alpha1 and alpha2) . These interactions result in its neuroleptic, antihistaminic, and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features

Key structural variations among phenothiazine derivatives include:

- Substituents on the phenothiazine core: Electron-withdrawing (e.g., trifluoromethyl, sulfinyl) or electron-donating groups (e.g., methyl, methoxy).

- Linker groups: Ketones, esters, or alkyl chains connecting the phenothiazine to heterocyclic moieties.

- Heterocyclic substituents : Piperidine, piperazine, or adamantane groups, which modulate receptor affinity and bioavailability.

Table 1: Structural and Physicochemical Comparison

Pharmacological Activity

- 2-Methylpiperidyl phenothiazin-10-yl ketone: Likely shares CNS activity with analogs like piperacetazine (), which has tranquilizing effects due to dopamine receptor antagonism .

- Triazepine (): A potent antipsychotic with trifluoromethyl enhancing lipophilicity and blood-brain barrier penetration .

- Urea derivatives (): Exhibit antiproliferative activity against cancer cell lines, suggesting the ketone group’s replacement with urea alters target specificity .

- Sulfinyl derivatives (): Sulfoxide groups (e.g., thioridazine sulfoxide) modify metabolic pathways and receptor binding kinetics, reducing cardiotoxicity compared to non-oxidized analogs .

Physicochemical Properties

- Lipophilicity : The 2-methylpiperidyl ketone (logP ~3.5 estimated) is less polar than the hydroxyethylpiperazinyl analog (logP ~2.8) but more lipophilic than sulfinyl derivatives (logP ~2.0) .

- Solubility : Piperazinyl derivatives with hydroxyethyl groups () show higher aqueous solubility due to hydrogen bonding, whereas methylpiperidyl analogs may require salt formation (e.g., dihydrochloride in ) for formulation .

Biological Activity

2-Methylpiperidyl phenothiazin-10-yl ketone is a compound belonging to the phenothiazine class, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methylpiperidyl phenothiazin-10-yl ketone is with a molecular weight of 302.39 g/mol. Its structure features a phenothiazine core, which is known for its ability to interact with various biological targets.

1. Antipsychotic Effects

Phenothiazines are primarily recognized for their antipsychotic properties. Research indicates that 2-Methylpiperidyl phenothiazin-10-yl ketone may exhibit similar effects by antagonizing dopamine D2 receptors, which are implicated in psychotic disorders. Studies have shown that compounds in this class can reduce symptoms of schizophrenia and other psychiatric conditions by modulating neurotransmitter pathways .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phenothiazine derivatives, including 2-Methylpiperidyl phenothiazin-10-yl ketone. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

3. Anticancer Properties

The anticancer activity of phenothiazines has been a focal point in recent research. Specifically, derivatives like 2-Methylpiperidyl phenothiazin-10-yl ketone have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer types, including breast and lung cancers. Mechanistically, this may involve the modulation of signaling pathways related to cell survival and death .

The biological activity of 2-Methylpiperidyl phenothiazin-10-yl ketone is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets:

- Dopamine Receptor Antagonism : By blocking D2 receptors in the central nervous system, it helps alleviate psychotic symptoms.

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell growth and increased apoptosis.

Research Findings and Case Studies

Q & A

Q. What are the recommended synthetic routes for 2-methylpiperidyl phenothiazin-10-yl ketone, and how can reaction efficiency be optimized?

The synthesis of phenothiazine derivatives typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, a similar compound, 2-(10H-phenothiazin-10-yl)acetic acid, was synthesized by reacting phenothiazine with chloroacetic acid in ethanol under basic conditions (KOH), followed by acidification with HCl to precipitate the product . To optimize efficiency:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC and adjust stoichiometry based on intermediate stability.

- Recrystallize in ethyl acetate for purity . For 2-methylpiperidyl variants, introduce the piperidyl moiety via alkylation using 2-methylpiperidine and a ketone precursor under reflux conditions.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : Use H and C NMR to confirm substitution patterns on the phenothiazine ring and piperidyl group.

- X-ray crystallography : Resolve crystal packing and conformational details, as demonstrated for 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (CCDC 2209381) .

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95% recommended for pharmacological studies) .

Q. How can solubility challenges be addressed during in vitro assays?

- Use co-solvents like DMSO (≤0.1% v/v) for stock solutions.

- For aqueous buffers, employ cyclodextrins or lipid-based carriers.

- Pre-test solubility via nephelometry to avoid false negatives in bioactivity screens .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data in receptor-binding studies?

Contradictions often arise from assay-specific variables (e.g., receptor isoform, pH). Mitigate this by:

- Standardizing assay conditions : Use the same cell line (e.g., HEK293 for GPCRs) and buffer system.

- Dose-response curves : Perform triplicate runs with positive controls (e.g., chlorpromazine for phenothiazine derivatives) .

- Orthogonal validation : Cross-check results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .

Q. What factorial design approaches are suitable for optimizing reaction yields?

A 2 factorial design can screen critical variables (temperature, catalyst loading, solvent ratio). For example:

Q. How can computational methods predict metabolic pathways and toxicity?

- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and hERG liability.

- Molecular docking : Simulate interactions with CYP3A4 (critical for phenothiazine metabolism) using AutoDock Vina.

- QSAR models : Train on datasets of structurally related compounds (e.g., thioridazine derivatives) to predict Ames test outcomes .

Q. What strategies ensure batch-to-batch consistency in preclinical studies?

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity?

- Re-evaluate force fields : Adjust parameters in docking software (e.g., GROMACS) to better reflect solvation effects.

- Probe off-target effects : Perform kinome-wide screening (e.g., using KINOMEscan) to identify unintended kinase interactions.

- Validate with CRISPR knockouts : Eliminate suspected off-target receptors and reassess activity .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of phenothiazine derivatives?

- Conformational analysis : Link bioactivity to the phenothiazine ring’s butterfly conformation, which influences receptor binding .

- Hammett constants : Correlate substituent electronic effects (e.g., piperidyl groups) with pharmacological potency .

- Free-Wilson analysis : Deconstruct contributions of individual substituents to overall activity .

Q. How should hybrid methodologies (e.g., experimental + computational) be structured for grant proposals?

- Aim 1 : Synthesize and characterize derivatives (experimental).

- Aim 2 : Perform molecular dynamics simulations to predict binding modes (computational).

- Aim 3 : Validate predictions via SPR and in vivo models (integrated).

- Justification : Cite precedents like mesoridazine’s optimization through iterative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.